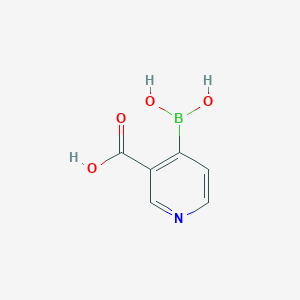
4-Borononicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Borononicotinic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borononicotinic acid typically involves the reaction of 4-bromonicotinic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4-Borononicotinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert it into boronic alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-Borononicotinic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of biosensors and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 4-Borononicotinic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can act as an inhibitor or modulator .
類似化合物との比較
Similar Compounds
4-Bromonicotinic acid: Similar in structure but contains a bromine atom instead of a boronic group.
4-Chloronicotinic acid: Contains a chlorine atom instead of a boronic group.
4-Fluoronicotinic acid: Contains a fluorine atom instead of a boronic group.
Uniqueness
4-Borononicotinic acid is unique due to its boronic group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where reversible covalent bonding is advantageous, such as in the development of sensors and therapeutic agents .
特性
分子式 |
C6H6BNO4 |
|---|---|
分子量 |
166.93 g/mol |
IUPAC名 |
4-boronopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-3-8-2-1-5(4)7(11)12/h1-3,11-12H,(H,9,10) |
InChIキー |
NEHBKZHSXGNCAJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=NC=C1)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


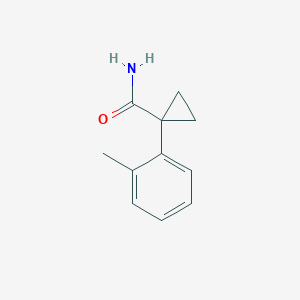
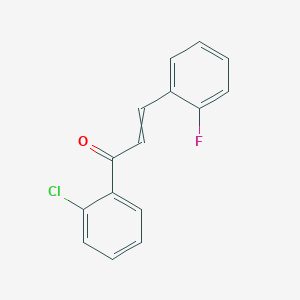
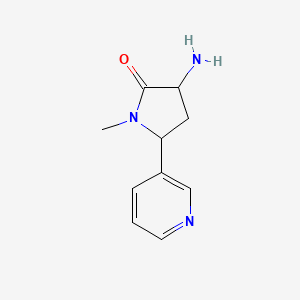
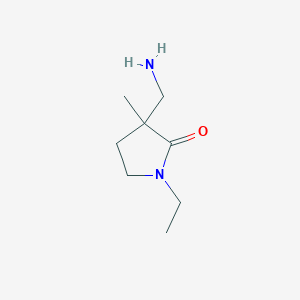
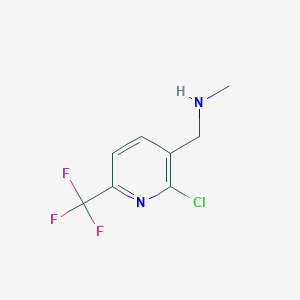
![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
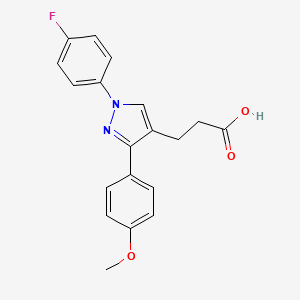
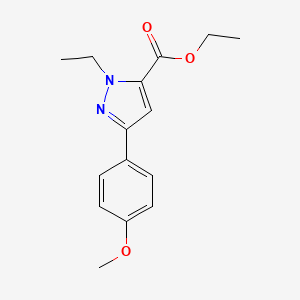
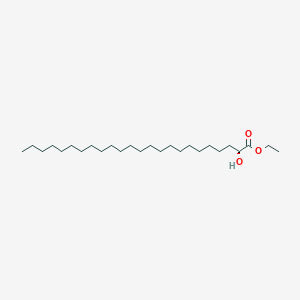
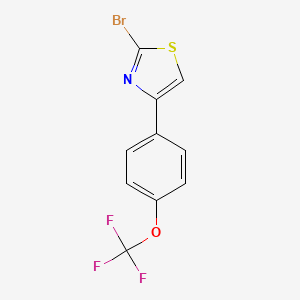
![2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)


